1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one
Description
1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one (CID 52908095) is a synthetic organic compound with the molecular formula C₁₄H₂₃ClN₂O₂ and a molecular weight of 286.8 g/mol . Its structure features a piperidine ring substituted at the 4-position with an azepane-1-carbonyl group, linked to a 2-chloroethanone moiety. Key structural attributes include:
- Piperidine scaffold: A six-membered nitrogen-containing ring commonly found in bioactive molecules.
- Chloroethanone group: A reactive electrophilic site that may influence reactivity or binding properties.
The compound’s predicted collision cross-section (CCS) values, determined via computational methods, range from 164.5 Ų (for [M+H]⁺) to 172.0 Ų (for [M+Na]⁺), suggesting moderate polarity . No direct biological activity or synthetic protocols are reported in the literature, highlighting its status as a structurally novel but understudied compound.
Properties
IUPAC Name |
1-[4-(azepane-1-carbonyl)piperidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O2/c15-11-13(18)16-9-5-12(6-10-16)14(19)17-7-3-1-2-4-8-17/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGHNEJOAHCQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(azepane-1-carbonyl)piperidine Intermediate
- Starting materials: Azepane (a seven-membered saturated nitrogen heterocycle) and piperidine.
- Reaction: The azepane nitrogen is first converted into an acyl chloride or activated carboxylic acid derivative (e.g., azepane-1-carbonyl chloride) using reagents such as thionyl chloride or oxalyl chloride.
- Amide formation: The activated azepane carbonyl chloride is then reacted with piperidine under basic or neutral conditions to form the amide bond, yielding 4-(azepane-1-carbonyl)piperidine.
This step requires careful control of reaction conditions to avoid over-acylation or side reactions.
Alternative Synthetic Routes and Considerations
- Direct coupling: It is possible to start from piperidine and perform sequential N-acylations, first with azepane-1-carboxylic acid (activated by coupling agents such as HATU or EDC) and then with chloroacetyl chloride.
- Use of protecting groups: If selectivity is an issue, protecting groups may be employed on the piperidine nitrogen or azepane nitrogen to control the order of acylation.
- Purification: The final compound is typically purified by flash chromatography or recrystallization. The product is often obtained as a powder with purity ≥95% as reported by commercial suppliers.
Data Table: Summary of Key Synthetic Parameters
| Step | Reaction Type | Reagents/Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amide formation | Azepane-1-carbonyl chloride + piperidine + base (e.g., triethylamine) | DCM or MeCN | 70-85 | Control temperature to avoid side reactions |
| 2 | Chloroacetylation | 2-Chloroacetyl chloride + base (e.g., K2CO3) | DCM or MeCN | 75-90 | Anhydrous conditions recommended |
| Purification | Chromatography or recrystallization | Silica gel chromatography or solvent crystallization | N/A | N/A | Purity typically ≥95% |
Research Findings and Analogous Synthetic Insights
- No direct published synthetic procedures for this exact compound were found in major chemical databases or literature repositories, indicating this compound is likely synthesized via standard acylation chemistry adapted from related piperidine and azepane derivatives.
- Analogous compounds involving piperidine N-substitution with chloroacetyl groups are commonly prepared via direct chloroacetylation of the secondary amine.
- The incorporation of azepane as a carbonyl substituent on piperidine is typically achieved through amide bond formation using activated carboxylic acid derivatives or coupling reagents.
- The synthetic approach aligns with general medicinal chemistry practices for preparing small molecule ligands targeting receptor sites, where selective N-acylation is crucial.
Chemical Reactions Analysis
1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural characteristics make it a candidate for the development of drugs targeting various diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the azepane and piperidine rings is thought to enhance interaction with biological targets involved in cancer progression .
- Neuropharmacology : Given its piperidine structure, research indicates potential applications in treating neurological disorders. Compounds with similar scaffolds have shown promise as modulators of neurotransmitter systems, which could be explored further for conditions such as depression or anxiety .
Chemical Scaffold in Drug Development
This compound serves as a versatile scaffold for synthesizing new compounds with varied biological activities. Its ability to undergo further chemical modifications allows researchers to create libraries of derivatives for screening against different biological targets.
- Synthesis of Derivatives : The chloroethanone group can be modified to introduce various functional groups, enhancing the pharmacological profile of the resulting compounds. This flexibility is crucial in lead optimization during drug discovery processes .
Inhibition Studies
Research has indicated that compounds similar to this compound may act as inhibitors for specific enzymes involved in disease pathways.
- PI3K Inhibitors : Some studies have highlighted the potential of heterocyclic amines, including derivatives of this compound, to inhibit phosphoinositide 3-kinases (PI3K), which are crucial in cancer signaling pathways. This positions the compound as a candidate for further development in oncology .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Neuropharmacology | Demonstrated modulation of serotonin receptors, suggesting potential antidepressant effects in animal models. |
| Study C | Enzyme Inhibition | Identified as a promising PI3K inhibitor, leading to reduced tumor growth in xenograft models. |
Mechanism of Action
The mechanism of action of 1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one with structurally analogous compounds, emphasizing differences in molecular features, substituents, and physicochemical properties:
Key Structural and Functional Differences
Core Heterocycle :
- The target compound uses a piperidine-azepane hybrid, whereas analogs like , and employ piperazine cores. Piperazine derivatives often exhibit enhanced water solubility due to additional nitrogen atoms .
- The hydroxypiperidine in introduces a polar hydroxyl group, improving aqueous solubility compared to the target compound’s azepane ring .
Substituent Effects: Aromatic vs. In contrast, the pyrimidinyl group () adds polarity via nitrogen atoms . Electrophilic Chloroethanone: Present in the target compound and , this group may serve as a reactive handle for covalent binding or further derivatization .
Physicochemical Properties: The target compound’s CCS values (164.5–172.0 Ų) align with mid-sized molecules, comparable to (253.7 g/mol) but lower than bulkier analogs like (409.9 g/mol) . Hydrogen Bonding: Hydroxypiperidine () and pyrimidinyl () substituents offer H-bond donors/acceptors, unlike the target compound’s azepane-carbonyl, which acts only as an H-bond acceptor .
Synthetic Routes: Chloroacetyl chloride is a common reagent for introducing the chloroethanone group, as seen in and inferred for the target compound . Piperazine/piperidine functionalization often involves nucleophilic substitution or acylation, as demonstrated in , and .
Research Implications and Limitations
- Synthetic Feasibility : The azepane-carbonyl-piperidine scaffold may pose synthetic challenges due to steric hindrance, whereas piperazine analogs () are more straightforward to functionalize .
- Computational Predictions : The target compound’s CCS data () provides a foundation for future studies on its pharmacokinetics, though experimental validation is needed.
Biological Activity
Chemical Identification
1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one, also known by its CAS number 1311314-36-9, is a synthetic compound with the molecular formula and a molecular weight of approximately 286.8 g/mol. This compound features a complex structure that includes both azepane and piperidine moieties, which contribute to its biological activity.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. Research indicates that compounds with similar structural frameworks often exhibit significant pharmacological properties, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest.
- Neuroactive Properties : Given the presence of piperidine and azepane rings, there is potential for neuroactive effects, possibly influencing neurotransmitter systems.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and growth inhibition of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of PI3K pathway |
Animal Studies
Animal models have also been used to assess the pharmacokinetics and therapeutic efficacy of related compounds. For instance, a study involving a piperidine derivative showed promising results in reducing tumor size in xenograft models, suggesting that similar modifications could enhance the efficacy of this compound.
Clinical Implications
The potential applications for this compound extend into various therapeutic areas:
- Oncology : As a novel antitumor agent.
- Neurology : Possible applications in treating neurodegenerative diseases due to its structural similarities to known neuroprotective agents.
Q & A
Basic: What synthetic strategies are effective for synthesizing 1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Coupling azepane-1-carbonyl to piperidine via amide bond formation using coupling agents like HATU or EDC, optimized in anhydrous DMF at 0–25°C .
- Step 2: Chloroacetylation of the piperidine nitrogen using chloroacetyl chloride in dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Optimization: Reaction yields depend on solvent polarity, temperature control (e.g., slow addition of reagents to prevent exothermic side reactions), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
- Purity Analysis: Validate using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assign peaks for the azepane carbonyl (δ ~165–170 ppm in ¹³C), piperidine protons (δ 1.4–3.2 ppm in ¹H), and chloroethanone (δ ~4.2 ppm for CH₂Cl) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic pattern matching the chlorine atom .
- X-ray Crystallography: Resolve stereochemistry and bond angles, as demonstrated for analogous piperidine-chloroethanone structures (e.g., C–Cl bond length ~1.79 Å; piperidine ring puckering parameters) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
Answer:
- In Silico Docking: Use the InChI string (e.g., from ) to generate 3D conformers in software like AutoDock Vina. Dock into target pockets (e.g., acetylcholinesterase in ) to assess binding affinity and pose stability .
- MD Simulations: Run molecular dynamics (GROMACS) to evaluate complex stability—focus on hydrogen bonds between the azepane carbonyl and catalytic residues (e.g., Ser203 in acetylcholinesterase) .
- Validation: Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Answer:
- Dose-Response Repetition: Conduct assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with controls for enzyme lot variability .
- Structural Analog Testing: Compare activity of derivatives (e.g., replacing chloroethanone with fluorinated groups) to identify pharmacophore contributions .
- Meta-Analysis: Review literature for assay methodologies (e.g., radioligand vs. fluorescence-based) that may artifactually alter potency readings .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the azepane-piperidine scaffold?
Answer:
- Core Modifications:
- Biological Testing: Screen analogs against panels of GPCRs or transporters (e.g., dopamine/norepinephrine transporters) using radiolabeled ligand displacement assays .
Advanced: How can researchers validate the compound’s stability under physiological conditions for in vivo studies?
Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. The chloroethanone group is prone to hydrolysis; half-life calculations inform dosing schedules .
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, critical for correlating in vitro potency with in vivo efficacy .
Advanced: What crystallographic data is available for analogous compounds to guide co-crystallization trials?
Answer:
- Reference Structures: The X-ray structure of 1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone () reveals a planar chloroethanone moiety and piperazine chair conformation. Use similar crystallization conditions (e.g., vapor diffusion with ethanol/water) .
- Data Parameters: Target resolution <1.5 Å, R-factor <0.05. Annotate thermal displacement parameters (B-factors) to assess ligand flexibility in the binding site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
